3-methyl-N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]benzamide
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Overview
Description
3-METHYL-N-{4-[N’-(2-NITROBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}BENZAMIDE is an organic compound with the molecular formula C21H18N4O6S. This compound is characterized by its complex structure, which includes a benzamide core substituted with a methyl group and a nitrobenzenesulfonyl hydrazinecarbonyl moiety. It is a derivative of benzamide, a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-{4-[N’-(2-NITROBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Sulfonation: The addition of a sulfonyl group to the nitrobenzene derivative.
Hydrazine Formation: The reaction of the sulfonyl derivative with hydrazine to form the hydrazinecarbonyl moiety.
Coupling Reaction: The final step involves coupling the hydrazinecarbonyl derivative with a methyl-substituted benzamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-{4-[N’-(2-NITROBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The benzamide core can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the benzamide core.
Scientific Research Applications
3-METHYL-N-{4-[N’-(2-NITROBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}BENZAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-METHYL-N-{4-[N’-(2-NITROBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzenesulfonyl hydrazinecarbonyl moiety is believed to play a crucial role in its biological activity by forming hydrogen bonds and other interactions with target molecules, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzamide: A simpler analog with a phenyl group instead of the nitrobenzenesulfonyl hydrazinecarbonyl moiety.
Imatinib: A benzamide derivative used as a tyrosine kinase inhibitor in cancer therapy.
Bromopride: A benzamide derivative used as an antiemetic and prokinetic agent.
Uniqueness
3-METHYL-N-{4-[N’-(2-NITROBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H18N4O6S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
3-methyl-N-[4-[[(2-nitrophenyl)sulfonylamino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H18N4O6S/c1-14-5-4-6-16(13-14)20(26)22-17-11-9-15(10-12-17)21(27)23-24-32(30,31)19-8-3-2-7-18(19)25(28)29/h2-13,24H,1H3,(H,22,26)(H,23,27) |
InChI Key |
ZTIGRMGRXZHXMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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